2-(1-Ethylpentyl)-1,3-dioxan-5-ol physical properties and characterization
2-(1-Ethylpentyl)-1,3-dioxan-5-ol physical properties and characterization
In-Depth Technical Guide: Physical Properties, Synthesis, and Characterization of 2-(1-Ethylpentyl)-1,3-dioxan-5-ol
Executive Summary
The compound 2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) is a specialized cyclic acetal formed via the condensation of glycerol and 2-ethylhexanal[1]. In industrial and pharmaceutical applications, glycerol-derived acetals are highly valued as bio-based solvents, non-ionic surfactants, and "pro-fragrances" (molecules designed to release volatile aldehydes upon controlled hydrolysis).
This whitepaper provides a comprehensive mechanistic overview of its synthesis, thermodynamic behavior, and analytical characterization. By understanding the causality behind the kinetic versus thermodynamic ring-closure pathways, researchers can precisely engineer the 1,3-dioxane to 1,3-dioxolane ratio for targeted drug delivery or cosmetic formulations[2][3].
Physicochemical Properties
The physical and chemical profile of 2-(1-ethylpentyl)-1,3-dioxan-5-ol is dictated by its amphiphilic nature—combining a hydrophilic hydroxyl group with a highly lipophilic branched alkyl chain.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Method / Source |
|---|---|---|
| CAS Registry Number | 4969-00-0 | Commercial Databases[1] |
| Molecular Formula | C₁₁H₂₂O₃ | Stoichiometric calculation |
| Molecular Weight | 202.29 g/mol | IUPAC atomic weights |
| Appearance | Colorless to pale yellow viscous liquid | Empirical observation |
| Ring Structure | 6-membered cyclic acetal | Thermodynamic product[2] |
| Boiling Point (Predicted) | ~260–280 °C (at 760 mmHg) | Extrapolated from glycerol acetals |
| Solubility Profile | High in EtOH, Toluene; Low in H₂O | Empirical observation |
Mechanistic Insights: Acetalization Causality
The synthesis of 2-(1-ethylpentyl)-1,3-dioxan-5-ol relies on the acid-catalyzed acetalization of glycerol with 2-ethylhexanal. This reaction inherently produces a mixture of two regioisomers:
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The 5-membered ring (1,3-dioxolane): Formed via the reaction of the aldehyde with the primary (C1) and secondary (C2) hydroxyls of glycerol. This is the kinetic product because the proximity of the adjacent hydroxyls lowers the activation energy for initial ring closure.
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The 6-membered ring (1,3-dioxane): Formed via the reaction of the aldehyde with the two primary (C1 and C3) hydroxyls. This is the thermodynamic product , as the 6-membered chair conformation minimizes steric clashes with the bulky 1-ethylpentyl group[2].
To isolate the 1,3-dioxan-5-ol derivative, the reaction must be driven under strict thermodynamic control (extended reflux, continuous water removal, and strong acid catalysis) to allow the kinetic dioxolane to equilibrate into the more stable dioxane[3].
Thermodynamic vs. kinetic pathways in the acetalization of glycerol with 2-ethylhexanal.
Self-Validating Experimental Protocol: Synthesis
The following protocol describes the synthesis of the thermodynamic 1,3-dioxane product. Every step incorporates a physical or chemical validation checkpoint to ensure system integrity.
Reagents:
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Glycerol (Anhydrous, >99%) – 1.2 equivalents
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2-Ethylhexanal (>98%) – 1.0 equivalent[4]
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p-Toluenesulfonic acid monohydrate (p-TSA) – 1 mol% (Catalyst)
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Toluene – Azeotropic solvent
Step-by-Step Methodology:
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Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
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Causality: The Dean-Stark trap is non-negotiable. Acetalization is an equilibrium reaction; removing the water byproduct drives the reaction forward according to Le Chatelier’s principle.
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Charge the Vessel: Add 2-ethylhexanal (128 g, 1.0 mol), glycerol (110 g, 1.2 mol), toluene (250 mL), and p-TSA (1.9 g, 0.01 mol).
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Azeotropic Reflux: Heat the mixture to reflux (~110–115 °C). The mixture will initially be heterogeneous but will homogenize as the acetal forms.
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Validation Check (Water Evolution): Monitor the water collected in the Dean-Stark trap. The theoretical yield of water is 18 mL. Do not stop the reaction until exactly 18 mL of aqueous phase is collected and the volume remains static for 60 minutes. This validates >99% conversion and ensures sufficient time for the kinetic dioxolane to isomerize into the thermodynamic dioxane.
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Quenching: Cool the mixture to room temperature and immediately add anhydrous Na₂CO₃ (3.0 g). Stir for 30 minutes.
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Causality: Neutralizing the acid catalyst is critical. If the acid remains active during solvent evaporation, the concentration of trace water will drive the reverse hydrolysis reaction, destroying the product.
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Purification: Filter the solid salts. Remove toluene via rotary evaporation. Isolate the pure 2-(1-ethylpentyl)-1,3-dioxan-5-ol via fractional vacuum distillation (collecting the higher-boiling fraction).
Analytical Characterization Workflows
Differentiating the 1,3-dioxane from the 1,3-dioxolane isomer requires precise analytical techniques, as both share the exact same mass and functional groups.
Table 2: Diagnostic Analytical Data for Isomer Differentiation
| Analytical Method | 1,3-Dioxan-5-ol (Thermodynamic) | 1,3-Dioxolane (Kinetic) | Diagnostic Significance |
|---|---|---|---|
| ¹H NMR (Acetal C-H) | ~4.5–4.6 ppm | ~4.8–5.0 ppm | Dioxane acetal protons are shielded relative to dioxolanes due to the 6-membered chair geometry[2]. |
| ¹³C NMR (Acetal C) | ~100–102 ppm | ~103–105 ppm | Confirms ring size; 5-membered rings resonate further downfield. |
| GC Retention Time | Longer (higher boiling point) | Shorter (lower boiling point) | Allows for baseline separation and quantification of the isomer ratio. |
Pro-Fragrance Hydrolysis Mechanism
In applications where this molecule is used as a pro-fragrance or controlled-release solvent, its utility depends on its hydrolysis rate. The 1,3-dioxane ring is completely stable under basic and neutral conditions but undergoes rapid hydrolysis at pH < 5.0, releasing the parent 2-ethylhexanal.
Acid-catalyzed hydrolysis pathway of 1,3-dioxane derivatives for controlled release.
Validation of Hydrolysis: To validate the release kinetics, researchers can incubate the purified acetal in a citrate buffer (pH 4.5) at 37 °C and monitor the appearance of the 2-ethylhexanal aldehyde peak via Headspace GC-MS over a 24-hour period.
References
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Johny, M., & Philip, R. M. (2022). "Highly Regio- and Stereoselective Intramolecular Rearrangement of Glycidol Acetal to Alkoxy Cyclic Acetals." Organic Letters, ACS Publications.[Link]
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Samoilov, V. O., Ni, D. S., & Maximov, A. L. (2018). "Transacetalization of Solketal: A Greener Route to Bioglycerol-Based Speciality Chemicals." ChemistrySelect, cited in ACS Sustainable Chemistry & Engineering.[Link]
- Google Patents. "WO2010027663A1 - Polyol ethers and process for making them."
